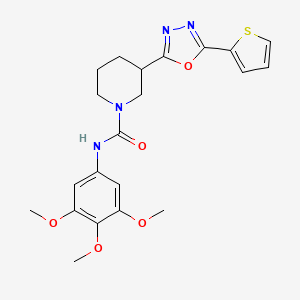
4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the versatility of these compounds in medicinal chemistry. These compounds were synthesized through various chemical reactions, highlighting the adaptability of pyrazole and pyrimidine chemistries in generating bioactive molecules (Rahmouni et al., 2016).
Antimicrobial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, sharing structural motifs with pyrazole and pyrimidine derivatives, have been synthesized and tested against Mycobacterium tuberculosis. These studies demonstrate the potential of such compounds in addressing microbial resistance, a major concern in public health (Gezginci et al., 1998).
Antiviral and Antitumor Activities
Compounds within the pyrazolopyrimidine family have been explored for their antiviral and antitumor activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides from pyrazole nucleoside derivatives demonstrates the chemical flexibility and potential therapeutic applications of these compounds in treating viral infections and cancer (Earl et al., 1972).
Catalysis and Chemical Synthesis
A method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones catalyzed by Brønsted-acidic ionic liquids showcases the application of these compounds in facilitating chemical reactions. This highlights the role of pyrazolopyrimidine derivatives in developing new synthetic methodologies that are efficient and environmentally friendly (Tavakoli-Hoseini et al., 2011).
Anticancer Research
The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives, along with their evaluation for cytotoxic activity against cancer cell lines, illustrate the ongoing research into novel anticancer agents. These studies are foundational in the discovery of new therapeutic agents for cancer treatment (Hassan et al., 2014).
Properties
IUPAC Name |
4-methyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-7-8(2)19-21(10(7)4)14-15-5-11(6-16-14)17-13(22)12-9(3)18-20-23-12/h5-6H,1-4H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYCXGAFYKARRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=NS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
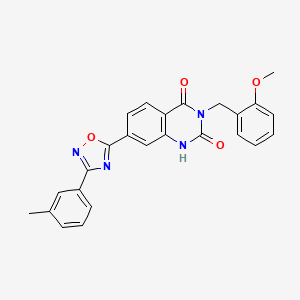
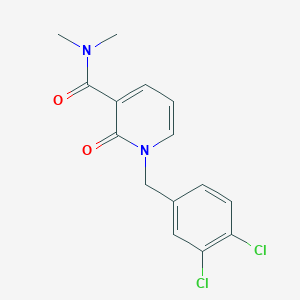
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
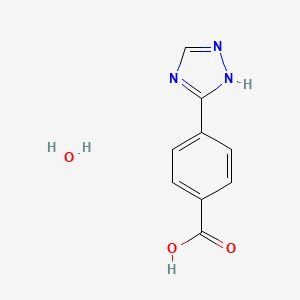
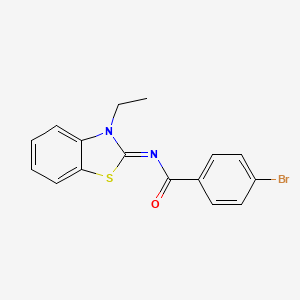


![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)
